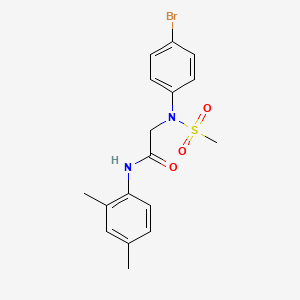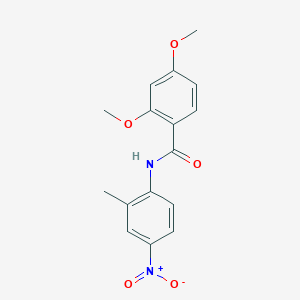![molecular formula C18H12F3N3O B5090315 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, also known as TFPTQ, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrimidine-based inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is based on its ability to inhibit the activity of CK2, which is a serine/threonine protein kinase that regulates various signaling pathways involved in cell growth, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. By inhibiting CK2, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce the expression of anti-apoptotic proteins. 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can also inhibit the activity of other kinases that are downstream targets of CK2, such as AKT and NF-κB, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, induction of cell cycle arrest and apoptosis in cancer cells, reduction of pro-inflammatory cytokine and chemokine production, and inhibition of amyloid beta peptide aggregation. 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been reported to have low toxicity and good pharmacokinetic properties, such as high oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has several advantages for lab experiments, including its high purity, low toxicity, and good pharmacokinetic properties. 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can be easily synthesized in the lab using standard organic chemistry techniques, and its purity can be confirmed by NMR and HPLC analysis. However, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide also has some limitations, such as its specificity for CK2, which may limit its use in studying other signaling pathways. Moreover, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide may have off-target effects on other kinases that are structurally similar to CK2, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, including:
1. Development of more potent and selective CK2 inhibitors based on the structure of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide.
2. Investigation of the role of CK2 in other diseases, such as diabetes, cardiovascular diseases, and viral infections.
3. Identification of the downstream targets of CK2 that are involved in the anti-cancer, anti-inflammatory, and neuroprotective effects of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide.
4. Evaluation of the efficacy of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in animal models of cancer, inflammation, and neurodegenerative disorders.
5. Optimization of the pharmacokinetic properties of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, such as its solubility, stability, and biodistribution.
Conclusion:
In conclusion, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide is a pyrimidine-based inhibitor of CK2 that has been widely studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has several advantages for lab experiments, such as its high purity, low toxicity, and good pharmacokinetic properties. However, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide also has some limitations, such as its specificity for CK2 and potential off-target effects on other kinases. There are several future directions for the study of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide, including the development of more potent and selective CK2 inhibitors, investigation of the role of CK2 in other diseases, and evaluation of the efficacy of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide in animal models.
Synthesemethoden
The synthesis of 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide involves several steps, including the reaction of 2-phenyl-5-pyrimidinecarboxylic acid with trifluoromethylphenylamine, followed by the coupling of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the hydrolysis of the acetal group with hydrochloric acid. The yield of the synthesis is reported to be around 50%, and the purity of the product is confirmed by NMR and HPLC analysis.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been extensively studied as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In vitro and in vivo studies have shown that 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide can inhibit the activity of CK2, which is overexpressed in many types of cancer and is associated with tumor progression and resistance to chemotherapy. 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide has been reported to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)14-7-4-8-15(9-14)24-17(25)13-10-22-16(23-11-13)12-5-2-1-3-6-12/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAMPSIRKCINNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-butanamine](/img/structure/B5090254.png)


![cyclohexyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B5090301.png)
![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![N-isopropyl-1'-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5090311.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)